4-Benzylpiperazin-1-amine

Description

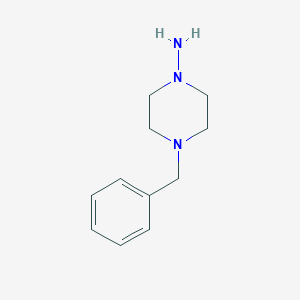

Structure

3D Structure

Properties

IUPAC Name |

4-benzylpiperazin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c12-14-8-6-13(7-9-14)10-11-4-2-1-3-5-11/h1-5H,6-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJMJMGVFFRSXOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60480081 | |

| Record name | 4-benzylpiperazin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39139-52-1 | |

| Record name | 4-benzylpiperazin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-benzylpiperazin-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Benzylpiperazin-1-amine: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and proposed synthesis of 4-Benzylpiperazin-1-amine. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Structure and Identification

This compound is a disubstituted piperazine derivative characterized by a benzyl group attached to one nitrogen atom of the piperazine ring and an amine group attached to the other.

-

IUPAC Name: this compound

-

Molecular Formula: C₁₁H₁₇N₃

-

SMILES: C1CN(CCN1CC2=CC=CC=C2)N

-

InChI Key: BEYYLGVAECWCMP-UHFFFAOYSA-N

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 191.27 g/mol | Calculated |

| Monoisotopic Mass | 191.142247947 Da | PubChem CID: 12198453 |

| CAS Number | 40675-62-5 (benzoate salt) | ChemicalBook |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in organic solvents such as methanol and chloroform. Water solubility is expected to be low for the free base. | Inferred from related compounds |

Experimental Protocols

Proposed Synthesis of this compound

Step 1: Synthesis of 1-Benzylpiperazine

This step is adapted from the procedure for the synthesis of 1-benzylpiperazine.[1]

-

Materials: Piperazine hexahydrate, piperazine dihydrochloride monohydrate, absolute ethanol, benzyl chloride, 5N sodium hydroxide, chloroform, anhydrous sodium sulfate.

-

Procedure:

-

A solution of piperazine hexahydrate (0.125 mole) in absolute ethanol (50 ml) is warmed to 65°C in a 250-ml Erlenmeyer flask.

-

Piperazine dihydrochloride monohydrate (0.125 mole) is dissolved in the solution with swirling.

-

Recently distilled benzyl chloride (0.125 mole) is added over 5 minutes with vigorous stirring while maintaining the temperature at 65°C.

-

The mixture is stirred for an additional 25 minutes at 65°C, then cooled in an ice bath for 30 minutes.

-

The precipitated piperazine dihydrochloride is collected by suction filtration and washed with ice-cold absolute ethanol.

-

The combined filtrate and washings are cooled in an ice bath and treated with absolute ethanol saturated with dry hydrogen chloride to precipitate 1-benzylpiperazine dihydrochloride.

-

The salt is collected by suction filtration, washed with dry benzene, and dried.

-

The free base, 1-benzylpiperazine, is obtained by dissolving the dihydrochloride salt in water, making the solution alkaline (pH > 12) with 5N sodium hydroxide, and extracting with chloroform.

-

The combined chloroform extracts are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 1-benzylpiperazine.

-

Step 2: N-Amination of 1-Benzylpiperazine

This step involves the nitrosation of the secondary amine followed by reduction to the hydrazine, a method adapted from the synthesis of 1-aminopiperazine.[2]

-

Materials: 1-Benzylpiperazine, 6N hydrochloric acid, sodium nitrite, sodium hydroxide, chloroform, anhydrous sodium sulfate, lithium aluminum hydride (LiAlH₄), tetrahydrofuran (THF), methanol.

-

Procedure:

-

Nitrosation: 1-Benzylpiperazine (10 mmol) is dissolved in 6N HCl (6 mL) and cooled to -10°C. A solution of NaNO₂ (10 mmol) in water (12 mL) is added slowly over 1 hour, keeping the temperature below 0°C. The pH is then adjusted to 10 with NaOH, and the mixture is extracted with chloroform. The organic layer is dried over Na₂SO₄, and the solvent is evaporated to yield N-nitroso-4-benzylpiperazine.

-

Reduction: The N-nitroso-4-benzylpiperazine (2 mmol) is dissolved in THF (2 mL) and added slowly to a suspension of LiAlH₄ (6 mmol) in THF (10 mL) at 0°C under a nitrogen atmosphere. The mixture is stirred for 5 minutes and then refluxed for 3 hours. After cooling, the reaction is quenched by the careful addition of methanol. The mixture is filtered, and the filtrate is concentrated under vacuum to yield crude this compound. The product can be further purified by column chromatography.

-

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

An analytical method for the identification and purity assessment of this compound can be adapted from established GC-MS protocols for benzylpiperazine and its derivatives.

-

Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Column: HP-5 (5% Phenyl Methyl Siloxane) capillary column (30 m length, 250 µm i.d., 0.25 µm film thickness) or similar.

-

Carrier Gas: Helium at a flow rate of 1.2 mL/min.

-

Injector and Detector Temperatures: 270°C and 290°C, respectively.

-

Oven Temperature Program:

-

Initial temperature: 150°C for 1 minute.

-

Ramp: 10°C/min to 220°C.

-

Ramp: 90°C/min to 290°C, hold for 2.30 minutes.

-

-

Sample Preparation: The sample is dissolved in methanol. Derivatization is not typically required for the analysis of piperazine derivatives.

-

Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. The mass spectrum is expected to show characteristic fragments for the benzyl and piperazine-amine moieties.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain detailing the involvement of this compound in defined signaling pathways. However, a study on novel quinazoline derivatives incorporating a 4-benzylpiperazin-1-yl moiety has demonstrated significant antitumor activity.[3] These more complex molecules were shown to induce cell cycle arrest at the G2/M phase and trigger apoptosis in cancer cell lines. This suggests that the 4-benzylpiperazine scaffold could be a valuable pharmacophore for the development of therapeutic agents targeting cell proliferation pathways. Further research is required to elucidate the specific molecular targets and signaling cascades affected by this compound itself.

Visualizations

Proposed Synthesis Workflow

The following diagram illustrates the proposed two-step synthesis of this compound.

Caption: Proposed two-step synthesis of this compound.

References

Uncharted Territory: The CNS Mechanism of 4-Benzylpiperazin-1-amine Remains Undefined

Despite a comprehensive review of available scientific literature and patent databases, the precise mechanism of action of 4-Benzylpiperazin-1-amine within the central nervous system (CNS) remains largely uncharacterized. Current public domain information does not provide the necessary pharmacological data to construct an in-depth technical guide on its core activities.

While the piperazine moiety is a common scaffold in a multitude of CNS-active drugs, the specific pharmacological profile of this compound has not been detailed in peer-reviewed research.[1][2] Extensive searches have yielded mentions of this compound primarily within the context of chemical synthesis, where it serves as an intermediate or building block for more complex molecules. For instance, it has been cited in patents for the synthesis of hydrazide-containing nuclear transport modulators and hydrazone-based inhibitors of adipose-triglyceride lipase.[3][4] However, these documents do not provide data on the direct biological activity of this compound itself on CNS targets.

Similarly, while research exists on the synthesis and analgesic or antimalarial activities of other 4-substituted piperazine derivatives, this information is not directly transferable to the specific compound .[5][6] The structure-activity relationships of piperazine-based compounds are highly dependent on the nature and position of their substituents.

At present, there is no publicly available data regarding the binding affinities of this compound at various CNS receptors, its functional activity as an agonist, antagonist, or modulator, or its influence on downstream signaling pathways. Without such fundamental experimental data, any description of its mechanism of action would be purely speculative.

Consequently, the creation of a detailed technical guide, quantitative data tables, and signaling pathway diagrams as requested is not feasible. Further empirical research, including receptor binding assays, in vitro functional studies, and in vivo behavioral pharmacology, is required to elucidate the neuropharmacological profile of this compound.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. mdpi.com [mdpi.com]

- 3. US8999996B2 - Hydrazide containing nuclear transport modulators and uses thereof - Google Patents [patents.google.com]

- 4. Structure–activity studies in the development of a hydrazone based inhibitor of adipose-triglyceride lipase (ATGL) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and analgesic activities of some (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity: Structure–Activity and Structure–Property Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Screening of 4-Benzylpiperazin-1-amine Derivatives

This technical guide offers a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, experimental protocols, and biological screening of 4-benzylpiperazin-1-amine derivatives. This class of compounds features a versatile scaffold that is prominent in the development of therapeutic agents across various domains, including oncology, infectious diseases, and neurology.

Introduction to this compound Derivatives

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] Its derivatives are lauded for their versatile chemical properties and ability to be modified to fine-tune pharmacological activity and pharmacokinetic profiles.[1] The this compound framework, in particular, serves as a crucial building block for creating extensive libraries of compounds for screening. The benzyl group can provide important interactions with biological targets, such as cation-π interactions, while the primary amine at the 1-position offers a reactive handle for a wide array of chemical modifications.[2] These derivatives have shown significant potential as anticancer, antibacterial, and central nervous system (CNS) active agents.[3][4][5]

Synthesis of the this compound Core

The synthesis of derivatives begins with the construction of the core this compound structure. This is typically a two-step process starting from piperazine.

Step 1: Synthesis of 1-Benzylpiperazine

The initial step involves the mono-benzylation of piperazine. A common and efficient method is the reaction of piperazine with benzyl chloride.[6][7] To prevent the formation of the disubstituted by-product, 1,4-dibenzylpiperazine, the reaction conditions must be carefully controlled.[6][7]

Step 2: Synthesis of this compound

The second step involves the introduction of an amino group at the 1-position of the piperazine ring. A standard method for this transformation is nitrosation followed by reduction. This process is analogous to the synthesis of N-aminopiperazine from piperazine.[8]

-

Nitrosation: 1-Benzylpiperazine is reacted with a nitrosating agent, such as sodium nitrite in an acidic medium (e.g., HCl), to form N-nitroso-4-benzylpiperazine.[8]

-

Reduction: The resulting nitroso derivative is then reduced to the corresponding hydrazine (this compound). Common reducing agents for this step include lithium aluminum hydride (LiAlH₄) or zinc dust in the presence of an acid.[8]

General Synthetic Strategies for Derivatives

With the this compound core in hand, a variety of derivatives can be synthesized. The primary amine group is a versatile nucleophile, enabling several types of modifications.

-

Amide Bond Formation: Reaction with various carboxylic acids, acid chlorides, or anhydrides yields N-acyl derivatives. Coupling agents like 1,1'-carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) can be used to facilitate the reaction with carboxylic acids.[9]

-

Nucleophilic Substitution: The amine can act as a nucleophile to displace leaving groups on various scaffolds. A notable example is the sequential substitution of chlorine atoms on cyanuric chloride (a triazine core) to produce complex s-triazine derivatives.[4][10]

-

Reductive Amination: Condensation with aldehydes or ketones forms a Schiff base (imine) intermediate, which can be subsequently reduced (e.g., with sodium borohydride) to form a secondary amine linkage.

Experimental Protocols

This section provides detailed methodologies for key synthetic steps.

Protocol for Synthesis of 1-Benzylpiperazine[6]

-

A solution of piperazine hexahydrate (0.125 mole) and piperazine dihydrochloride monohydrate (0.125 mole) is prepared in absolute ethanol (50 ml) and warmed to 65°C.

-

Recently distilled benzyl chloride (0.125 mole) is added over 5 minutes with vigorous stirring.

-

The reaction is stirred for an additional 25 minutes at 65°C.

-

The mixture is cooled in an ice bath for 30 minutes to precipitate piperazine dihydrochloride.

-

The precipitate is filtered, and the filtrate containing the product is processed.

-

The filtrate is treated with ethanolic HCl to precipitate 1-benzylpiperazine dihydrochloride.

-

The salt is collected, dissolved in water, and made alkaline (pH > 12) with 5N sodium hydroxide.

-

The free base is extracted with chloroform, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

The resulting oil is purified by vacuum distillation.

Protocol for Synthesis of N-Aminopiperazine (Adaptable for this compound)[8]

-

Nitrosation: The starting piperazine (10 mmol) is dissolved in 6N HCl (6 mL) and cooled to -10°C. A solution of sodium nitrite (10 mmol) in water (12 mL) is added slowly over 1 hour, keeping the temperature below 0°C. The pH is adjusted to 10 with NaOH, and the mixture is extracted with chloroform. The organic layer is dried and evaporated. The crude N-nitroso product is purified by column chromatography.

-

Reduction: The N-nitrosopiperazine (2 mmol) is dissolved in THF (2 mL) and added slowly to a suspension of LiAlH₄ (6 mmol) in THF (10 mL) at 0°C under a nitrogen atmosphere. The mixture is stirred for 5 minutes and then refluxed for 3 hours. After cooling, the reaction is quenched with methanol, filtered, and the filtrate is evaporated to yield the crude N-aminopiperazine, which can be further purified by column chromatography.

General Protocol for Amide Coupling[9]

-

To a stirred solution of a suitable carboxylic acid (1.0 equiv) in dry dichloromethane (DCM), 1,1'-carbonyldiimidazole (1.0 equiv) is added at room temperature.

-

After gas evolution ceases, the mixture is added dropwise to a stirred solution of this compound (1.1 equiv) in dry DCM at 0°C under a nitrogen atmosphere.

-

The reaction is stirred for 30 minutes at 0°C and then for 1-2 hours at room temperature.

-

The mixture is washed with 10% aqueous NaCl solution and water.

-

The organic layer is dried over anhydrous sodium sulfate and evaporated under reduced pressure.

-

The crude product is purified by flash column chromatography.

Protocol for Synthesis of s-Triazine Derivatives[4][10]

-

A mixture of a 2,4-disubstituted-6-chloro-s-triazine (0.01 M) and 1-benzylpiperazine (0.01 M) is dissolved in 1,4-dioxane (50 mL).

-

A 10% sodium carbonate solution is added to act as a base.

-

The reaction mixture is refluxed at 90-110°C for 7-8 hours.

-

After completion, the reaction mixture is cooled, and the precipitated product is filtered, washed with water, and recrystallized from a suitable solvent.

Data Presentation: Synthesis and Biological Activity

Quantitative data from the synthesis and biological screening of representative this compound derivatives are summarized below.

Table 1: Synthesis and Characterization of Representative Derivatives

| Compound ID | Derivative Class | R-Group / Modification | Yield (%) | M.P. (°C) | Molecular Formula | Ref. |

| 7a | Quinazolin-4-amine | N-(4-(2-(...ethoxy)phenyl)-N-methyl | - | - | - | [3] |

| 13 | Phenylpentan-1-one | 4-[(4-Methoxyphenyl)methyl]piperazin-1-yl | 73.8 | Oil | C₂₃H₃₀N₂O₂ | [9] |

| 15 | Cyclohexylpropan-1-one | 4-[(4-Methoxyphenyl)methyl]piperazin-1-yl | - | Oil | C₂₃H₃₄N₂O₂ | [9] |

| 5h | s-Triazine | 4-(1H-imidazol-1-yl)-N-(4-nitrophenyl)thiazol-2-yl | - | - | - | [10] |

| 5j | s-Triazine | Bis-(4-benzylpiperazinyl) substituted | - | - | - | [10] |

Data not always available in the source material is indicated by "-".

Table 2: Biological Screening Data for this compound Derivatives

| Compound ID | Biological Target / Cell Line | Assay Type | Result (IC₅₀ / Kᵢ / MIC) | Therapeutic Area | Ref. |

| 7a | HepG2, A549, HCT116, MCF-7 | Antiproliferative Assay | 0.029 - 0.147 µM | Anticancer | [3] |

| 13 | Sigma-1 Receptor (σ₁R) | Radioligand Binding | Kᵢ = 23.0 nM | CNS / Pain | [9] |

| 15 | Sigma-1 Receptor (σ₁R) | Radioligand Binding | Kᵢ = 1.6 nM | CNS / Pain | [9] |

| 5h | Various Bacteria | Antibacterial Assay | Inactive | Antibacterial | [10] |

| 5j | Various Bacteria | Antibacterial Assay | Little Activity | Antibacterial | [10] |

| Series 5-7 | 5-HT₁ₐ, 5-HT₂, D₂ Receptors | Receptor Binding | Potent Antagonists | CNS / Antipsychotic | [5] |

Biological Screening and Therapeutic Applications

Derivatives of this compound have been investigated for a range of biological activities.

Anticancer Activity

A novel series of N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amines was synthesized and evaluated for antiproliferative activity.[3] Compound 7a emerged as a highly potent agent, with IC₅₀ values in the nanomolar range against four cancer cell lines.[3] Further studies revealed that it induces cell cycle arrest at the G2/M phase and triggers apoptosis, with evidence suggesting it acts as an anti-tubulin agent.[3] In vivo studies using a HepG2 xenograft model showed significant tumor growth inhibition without notable toxicity.[3]

CNS Activity and Pain

The sigma-1 receptor (σ₁R) is a promising target for treating chronic pain. A series of benzylpiperazine derivatives were developed as σ₁R ligands.[9] Compound 15 demonstrated very high affinity for σ₁R (Kᵢ = 1.6 nM) and excellent selectivity over the σ₂R subtype.[9] In mouse models of inflammatory and neuropathic pain, it produced dose-dependent antinociceptive and anti-allodynic effects without causing sedation, marking it as a promising candidate for further development.[9] Other studies have explored derivatives as ligands for serotonin (5-HT₁ₐ, 5-HT₂) and dopamine (D₂) receptors, with some showing potential as atypical antipsychotics.[5]

Antibacterial Activity

Several 4-benzyl-piperazinyl-s-triazine derivatives were synthesized and screened for antibacterial activity.[4][10] The activity was evaluated using the broth dilution method against various Gram-positive and Gram-negative bacteria.[4] While some derivatives in these specific series showed limited to no activity, the piperazine scaffold remains a key component in many known antibacterial agents, suggesting that further structural modifications could yield potent compounds.[10][11]

Visualizations

The following diagrams illustrate key workflows and concepts relevant to the development of this compound derivatives.

References

- 1. nbinno.com [nbinno.com]

- 2. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structure-activity relationship studies of CNS agents. XII. 1-[4-(4-aryl-1-piperazinyl)butyl]-3,4-dihydro-2(1H)-quinolinones: new 5-HT1A, 5-HT2 and D2 ligands with a potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]

- 8. researchgate.net [researchgate.net]

- 9. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. neuroquantology.com [neuroquantology.com]

Biological Activity of 4-Benzylpiperazin-1-amine Benzoate: A Review of Available Data

Therefore, this guide will provide an overview of the known biological activities of the parent compound, 1-Benzylpiperazine (BZP) , to offer insights into the potential pharmacological profile of the 4-benzylpiperazine scaffold. It is crucial to note that the biological activity of 4-Benzylpiperazin-1-amine benzoate may differ from that of BZP due to the presence of the amine and benzoate moieties.

Overview of 1-Benzylpiperazine (BZP)

1-Benzylpiperazine (BZP) is a synthetic compound that acts as a central nervous system stimulant with euphoric effects.[1] It has been investigated as a potential antidepressant but was not developed for clinical use due to its potential for abuse.[2] BZP is primarily known as a recreational drug and is often found in "party pills".[3]

Mechanism of Action

The primary mechanism of action of BZP involves the modulation of monoamine neurotransmitter systems in the brain, particularly dopamine and serotonin.[2]

-

Dopamine and Serotonin Release: BZP stimulates the release of dopamine and serotonin from presynaptic neurons.[4] This increase in synaptic neurotransmitter levels is believed to be the primary driver of its stimulant and psychoactive effects.[2]

-

Reuptake Inhibition: BZP also inhibits the reuptake of serotonin, further increasing its concentration in the synaptic cleft.[1]

This dual action on neurotransmitter release and reuptake contributes to its complex pharmacological profile, which shares similarities with amphetamines and MDMA.[1]

Signaling Pathway (Hypothesized)

Caption: Hypothesized mechanism of 1-Benzylpiperazine (BZP) action on monoaminergic neurons.

Pharmacological Effects

The pharmacological effects of BZP are consistent with its action as a central nervous system stimulant.

Central Nervous System Effects:

-

Stimulation and Euphoria: Users report feelings of energy, euphoria, and increased sociability.[1]

-

Amphetamine-like Effects: In clinical studies, experienced drug users could not distinguish the effects of intravenous BZP from dextroamphetamine.[1]

-

Anxiogenic Effects: Studies in animal models have shown that BZP can have anxiogenic (anxiety-producing) effects.[4]

-

Memory Enhancement: In mice, BZP has been shown to enhance the acquisition and consolidation of memory.[4]

Adverse Effects:

-

Cardiovascular: Increased heart rate and blood pressure are common.[1]

-

Neurological: High doses can lead to seizures, and there are reports of acute psychosis.[1]

-

Other: Nausea, headache, and insomnia are also reported side effects.[1]

Toxicity

The toxicity of BZP and other piperazine designer drugs is a significant concern.

-

Neurotoxicity: In vitro studies using human cell lines have shown that BZP can induce apoptosis (programmed cell death) in neuronal cells, suggesting a potential for neurotoxicity.[5]

-

Hepatotoxicity: There is evidence to suggest that piperazine designer drugs may cause liver damage.[6]

-

In Vivo Toxicity: Studies in the nematode C. elegans have demonstrated that BZP can cause developmental alterations, reduce locomotor activity, and induce neuronal damage.[7][8]

Derivatives of 4-Benzylpiperazine

While data on this compound benzoate is scarce, research into other derivatives of the 4-benzylpiperazine scaffold highlights its potential for a wide range of biological activities, including:

-

Antitumor Activity: Certain quinazoline derivatives of 4-benzylpiperazine have shown potent antiproliferative activity against cancer cell lines and have demonstrated tumor growth inhibition in animal models.[1]

-

Antiviral and Anticancer Activity: Some arylpiperazinyl-benzocycloheptapyrrole-carboxamides containing the 4-benzylpiperazine moiety have exhibited both anticancer and antiviral properties.[9]

-

Analgesic Activity: A series of (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates have been synthesized and shown to have analgesic properties.

These findings suggest that the 4-benzylpiperazine core is a versatile scaffold for the development of new therapeutic agents.

Conclusion

There is currently insufficient publicly available data to provide a detailed technical guide on the biological activity of this compound benzoate. The information presented here on the parent compound, 1-benzylpiperazine (BZP), offers a foundational understanding of the potential pharmacological and toxicological profile of the 4-benzylpiperazine scaffold. BZP acts as a monoamine releasing agent and reuptake inhibitor, leading to stimulant and psychoactive effects. However, it also carries a risk of significant adverse effects, including neurotoxicity. Further research is required to elucidate the specific biological activities and therapeutic potential of this compound benzoate. Researchers interested in this compound should conduct their own in vitro and in vivo studies to determine its pharmacological profile.

References

- 1. Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound benzoate | 40675-62-5 [amp.chemicalbook.com]

- 3. Norepinephrine–dopamine releasing agent - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and in-vitro antimicrobial activity of new 1,2,4-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Piperazine designer drugs elicit toxicity in the alternative in vivo model Caenorhabditis elegans. | Sigma-Aldrich [merckmillipore.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and analgesic activities of some (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Benzylpiperazine Derivatives as Precursors for Novel Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. Its unique physicochemical properties, including its ability to modulate aqueous solubility and engage in multiple hydrogen bonding interactions, make it an attractive moiety for drug design. Within this class of compounds, benzylpiperazine derivatives serve as versatile precursors for the synthesis of novel molecules with diverse therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, applications, and biological activities of compounds derived from the 4-benzylpiperazine core, with a particular focus on its utility in generating innovative drug candidates. While direct literature on 4-benzylpiperazin-1-amine as a precursor is limited, this guide draws upon the extensive research on closely related 1-benzylpiperazine derivatives to illustrate the synthetic possibilities and pharmacological significance of this structural motif.

Synthetic Strategies and Key Reactions

The 4-benzylpiperazine scaffold offers multiple reaction sites for chemical modification, primarily at the unsubstituted secondary amine. This allows for the introduction of a wide range of functional groups and the construction of complex molecular architectures.

General Synthetic Workflow

The synthesis of novel compounds from a 4-benzylpiperazine precursor typically follows a structured workflow, beginning with the selection of the appropriate starting material and culminating in the biological evaluation of the final compounds.

Investigating the Pharmacology of 4-Benzylpiperazin-1-amine: A Technical Assessment of Available Data

A comprehensive review of scientific literature and chemical databases reveals a significant lack of pharmacological data for the compound 4-Benzylpiperazin-1-amine. Despite its existence as a chemical entity, detailed studies on its mechanism of action, pharmacokinetics, and pharmacodynamics are not publicly available. This technical guide addresses the current state of knowledge and provides context based on related piperazine derivatives.

While direct pharmacological data for this compound is absent, the piperazine scaffold is a common motif in a wide range of biologically active compounds. Derivatives of 4-benzylpiperazine have been investigated for various therapeutic applications, including anticancer and antiviral activities. This suggests that the 4-benzylpiperazine core can be a valuable building block in drug discovery. However, the addition of the 1-amino group creates a distinct chemical entity for which a specific pharmacological profile cannot be extrapolated from its derivatives without experimental validation.

The Isomer: 1-Benzylpiperazine (BZP) - A Well-Characterized Psychoactive Substance

In contrast to the lack of information on this compound, its isomer, 1-Benzylpiperazine (BZP) , is a well-researched psychoactive compound with known stimulant properties. Due to the extensive available data on BZP, the following sections will provide a detailed technical overview of its pharmacology as a relevant and informative analogue. It is crucial to reiterate that the following information pertains to 1-Benzylpiperazine (BZP) and not this compound.

Pharmacodynamics of 1-Benzylpiperazine (BZP)

BZP primarily exerts its effects by interacting with monoamine neurotransmitter systems in the brain, specifically dopamine (DA), serotonin (5-HT), and norepinephrine (NE).[1][2] Its mechanism of action is complex and involves both the inhibition of neurotransmitter reuptake and the promotion of their release.[1][3] This dual action leads to an overall increase in synaptic concentrations of these key neurotransmitters, resulting in its characteristic stimulant effects.[4]

Monoamine Transporter Interactions

BZP displays a higher affinity for the norepinephrine transporter (NET) and the dopamine transporter (DAT) compared to the serotonin transporter (SERT).[1] The EC50 values, which represent the concentration required to elicit a half-maximal response (in this case, neurotransmitter release), illustrate this preference.

| Transporter | EC50 (nM) for Neurotransmitter Release |

| Dopamine Transporter (DAT) | 175 |

| Norepinephrine Transporter (NET) | 62 |

| Serotonin Transporter (SERT) | 6050 |

| Data compiled from studies on 1-Benzylpiperazine.[1] |

Receptor Interactions

In addition to its effects on monoamine transporters, BZP also acts as a non-selective agonist at a variety of serotonin receptors.[1] This interaction with postsynaptic 5-HT receptors contributes to the complex pharmacological and behavioral effects observed with BZP administration.

Pharmacokinetics of 1-Benzylpiperazine (BZP)

The pharmacokinetic profile of BZP has been characterized in human studies. Following oral administration, BZP is absorbed and reaches peak plasma concentrations. It is subsequently metabolized and excreted.

| Parameter | Value |

| Time to Peak Plasma Concentration (Tmax) | 75 minutes |

| Peak Plasma Concentration (Cmax) | 262 ng/mL (following a 200 mg oral dose) |

| Elimination Half-life (t1/2) | 5.5 hours |

| Apparent Clearance (Cl/F) | 99 L/h |

| Data from a study in healthy human participants following a 200 mg oral dose of BZP. |

Metabolism of BZP primarily occurs in the liver, involving cytochrome P450 enzymes, and its metabolites are excreted in the urine.[2]

Signaling Pathways and Experimental Workflows

The primary signaling pathway affected by BZP is the monoaminergic system. An increase in synaptic dopamine, norepinephrine, and serotonin leads to the activation of their respective postsynaptic receptors, triggering a cascade of intracellular signaling events.

Figure 1: Simplified signaling pathway of 1-Benzylpiperazine (BZP) in a monoaminergic synapse.

Experimental Protocols

Investigating the pharmacology of a compound like BZP involves a variety of in vitro and in vivo experimental techniques.

In Vitro Receptor Binding Assays

These assays are used to determine the affinity of a compound for a specific receptor.

Objective: To quantify the binding affinity (Ki) of a test compound for a target receptor.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., from HEK293 cells)

-

Radioligand with known affinity for the receptor

-

Test compound (e.g., BZP)

-

Scintillation counter

Methodology:

-

Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of the test compound.

-

Separate bound from unbound radioligand via filtration.

-

Quantify the amount of bound radioligand using a scintillation counter.

-

Calculate the IC50 value (concentration of test compound that displaces 50% of the radioligand).

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Figure 2: General workflow for an in vitro receptor binding assay.

In Vivo Microdialysis

This technique is used to measure neurotransmitter levels in the brain of a living animal.

Objective: To determine the effect of a test compound on extracellular neurotransmitter concentrations.

Materials:

-

Live rodent model (e.g., rat or mouse)

-

Stereotaxic apparatus

-

Microdialysis probe

-

HPLC with electrochemical detection

-

Test compound (e.g., BZP)

Methodology:

-

Surgically implant a microdialysis probe into a specific brain region (e.g., nucleus accumbens).

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF).

-

Collect dialysate samples at regular intervals.

-

Administer the test compound.

-

Continue collecting dialysate samples.

-

Analyze the samples using HPLC to quantify neurotransmitter levels.

Figure 3: Workflow for an in vivo microdialysis experiment.

Conclusion

While a detailed pharmacological investigation of This compound is currently absent from the scientific literature, its chemical structure places it within a class of compounds known for their biological activity. The extensive research on its isomer, 1-Benzylpiperazine (BZP) , provides a valuable framework for understanding how a benzylpiperazine core can interact with monoaminergic systems to produce significant physiological and psychological effects. Future research is required to elucidate the specific pharmacological profile of this compound and to determine its potential as a novel therapeutic agent or its risk as a substance of abuse. For researchers, scientists, and drug development professionals, the study of such novel piperazine derivatives remains a compelling area of investigation.

References

- 1. Benzylpiperazine - Wikipedia [en.wikipedia.org]

- 2. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]

- 3. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzylpiperazine: "A messy drug" - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of the 4-Benzylpiperazine Scaffold: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-benzylpiperazine moiety is a versatile scaffold that has been incorporated into a diverse range of molecules with significant therapeutic potential. While data on the parent compound, 4-Benzylpiperazin-1-amine, is limited in publicly available literature, numerous derivatives have been synthesized and evaluated for a variety of biological activities. This technical guide provides an in-depth overview of the key therapeutic targets identified for 4-benzylpiperazine derivatives, focusing on their applications in oncology and neuroscience. We present a summary of quantitative pharmacological data, detailed experimental protocols for key assays, and visual representations of the relevant signaling pathways and experimental workflows to facilitate further research and drug development in this area.

Introduction

The piperazine ring is a privileged scaffold in medicinal chemistry, and its derivatives have led to the development of numerous approved drugs. The incorporation of a benzyl group at the N4 position of the piperazine ring has been shown to be a valuable strategy for modulating the pharmacological properties of these molecules. This guide will explore the therapeutic targets of two distinct classes of 4-benzylpiperazine derivatives: quinazoline-based tubulin inhibitors with anticancer activity and sigma-1 receptor ligands with potential applications in pain management and other neurological disorders.

Therapeutic Targets and Pharmacological Data

Tubulin Inhibition in Oncology

A series of novel N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amines has been identified as potent antitumor agents. These compounds exert their anticancer effects by targeting tubulin, a key component of the cytoskeleton involved in cell division.

| Cell Line | Cancer Type | IC₅₀ (µM) |

| A549 | Non-small cell lung cancer | 0.029 |

| HepG2 | Hepatocellular carcinoma | 0.045 |

| HCT116 | Colorectal carcinoma | 0.147 |

| SGC-7901 | Gastric carcinoma | 0.086 |

Data extracted from a study on novel quinazoline derivatives[1].

Sigma-1 Receptor Modulation in Neuroscience

Derivatives of 4-benzylpiperazine have been developed as high-affinity ligands for the sigma-1 (σ₁) receptor, a unique intracellular chaperone protein involved in the modulation of various signaling pathways. These ligands show promise for the treatment of pain and other neurological conditions.

| Compound | Kᵢ for σ₁ Receptor (nM) | Kᵢ for σ₂ Receptor (nM) | Selectivity (Kᵢ σ₂ / Kᵢ σ₁) |

| Compound 15 | 1.6 | 1417 | 886 |

| Lead Compound 8 | 10.2 | 4410 | 432 |

Data extracted from a study on novel benzylpiperazine derivatives as σ₁ receptor ligands[2].

Experimental Protocols

In Vitro Antiproliferative Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds against various cancer cell lines.

Methodology:

-

Cancer cells (A549, HepG2, HCT116, and SGC-7901) are seeded in 96-well plates at a density of 5,000 cells/well and incubated for 24 hours.

-

The cells are then treated with various concentrations of the test compounds (e.g., from 0.01 µM to 100 µM) and incubated for another 48 hours.

-

After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 490 nm using a microplate reader.

-

The IC₅₀ values are calculated from the dose-response curves using appropriate software (e.g., GraphPad Prism).

Radioligand Binding Assay for Sigma-1 and Sigma-2 Receptors

Objective: To determine the binding affinities (Kᵢ) of the test compounds for sigma-1 and sigma-2 receptors.

Methodology:

-

Membrane Preparation: Membranes are prepared from guinea pig brain (for σ₁) or rat liver (for σ₂) homogenates.

-

Binding Assay for σ₁ Receptor:

-

Membranes (200 µg of protein) are incubated with the radioligand --INVALID-LINK---pentazocine (5 nM) in 50 mM Tris-HCl buffer (pH 7.4).

-

Various concentrations of the test compounds are added to compete with the radioligand.

-

Non-specific binding is determined in the presence of a high concentration of a known σ₁ ligand (e.g., 10 µM haloperidol).

-

The incubation is carried out at 37°C for 150 minutes.

-

-

Binding Assay for σ₂ Receptor:

-

Membranes (200 µg of protein) are incubated with the radioligand [³H]di-o-tolylguanidine ([³H]DTG) (3 nM) in 50 mM Tris-HCl buffer (pH 7.4) containing 10 µM of (+)-pentazocine to mask the σ₁ sites.

-

Various concentrations of the test compounds are added.

-

Non-specific binding is determined in the presence of 10 µM haloperidol.

-

The incubation is carried out at 25°C for 120 minutes.

-

-

Data Analysis: The reactions are terminated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is measured by liquid scintillation counting. The IC₅₀ values are determined from competition binding curves and converted to Kᵢ values using the Cheng-Prusoff equation.

Signaling Pathways and Mechanisms of Action

Tubulin Polymerization and Cell Cycle Arrest

The quinazoline derivatives of 4-benzylpiperazine inhibit tubulin polymerization. This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis in cancer cells.

Sigma-1 Receptor Signaling

As chaperone proteins at the endoplasmic reticulum (ER), sigma-1 receptors modulate intracellular calcium signaling and respond to cellular stress. Ligands can either activate or antagonize these functions, leading to downstream effects on neuronal excitability and survival.

Experimental and Logical Workflows

The development and evaluation of novel 4-benzylpiperazine derivatives typically follow a structured workflow from synthesis to in vivo testing.

Conclusion

The 4-benzylpiperazine scaffold represents a promising starting point for the design of novel therapeutic agents. The examples highlighted in this guide demonstrate its potential in targeting both tubulin for cancer therapy and the sigma-1 receptor for neurological disorders. The provided data, protocols, and pathway diagrams offer a solid foundation for researchers to build upon in the quest for new and improved treatments for these challenging diseases. Further exploration of this chemical space is warranted to uncover the full therapeutic potential of 4-benzylpiperazine derivatives.

References

4-Benzylpiperazin-1-amine: A Technical Guide to its Predicted Neuropharmacological Profile

Disclaimer: Direct experimental data on the neuropharmacology of 4-Benzylpiperazin-1-amine is not currently available in peer-reviewed literature. This guide provides a predictive overview based on the well-documented pharmacology of its structural analogs, primarily N-benzylpiperazine (BZP) and other arylpiperazine derivatives. The synthesis, mechanisms of action, and potential in vivo effects described herein are hypothetical and require experimental validation.

Introduction

The piperazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous drugs targeting the central nervous system. Arylpiperazine derivatives, in particular, have been extensively explored for their interactions with various neurotransmitter systems, leading to the development of antipsychotics, antidepressants, and anxiolytics. This compound, an N-amino derivative of the well-known psychoactive substance N-benzylpiperazine (BZP), represents an under-investigated compound with the potential for significant neuropharmacological activity. This technical guide aims to provide a comprehensive, albeit predictive, resource for researchers and drug development professionals by extrapolating from the known properties of its close structural relatives.

Predicted Synthesis of this compound

A plausible synthetic route to this compound can be extrapolated from standard organic chemistry techniques for the N-amination of secondary amines. The most probable pathway would involve a two-step process starting from the commercially available 1-benzylpiperazine.

Proposed Synthesis Pathway:

Experimental Protocol: Hypothetical Synthesis

-

Nitrosation of 1-Benzylpiperazine: 1-Benzylpiperazine would be dissolved in an acidic aqueous solution (e.g., hydrochloric acid) and cooled to 0-5°C. A solution of sodium nitrite in water would then be added dropwise while maintaining the low temperature. The reaction progress would be monitored by thin-layer chromatography (TLC). Upon completion, the intermediate, 1-benzyl-4-nitrosopiperazine, would be extracted using an organic solvent.

-

Reduction of 1-Benzyl-4-nitrosopiperazine: The crude 1-benzyl-4-nitrosopiperazine would be dissolved in a suitable solvent (e.g., tetrahydrofuran or diethyl ether). A reducing agent, such as lithium aluminum hydride (LiAlH4) or zinc dust in the presence of a strong acid, would be added portion-wise. The reaction would be stirred until completion, as indicated by TLC. The final product, this compound, would then be isolated and purified, likely through column chromatography or crystallization.

Predicted Neuropharmacological Profile

The neuropharmacology of this compound is anticipated to be complex, with potential interactions across multiple monoaminergic systems. This prediction is based on the known activities of N-benzylpiperazine (BZP) and the vast body of literature on arylpiperazine derivatives.

Hypothetical Mechanism of Action

It is hypothesized that this compound will act as a ligand at various serotonin (5-HT) and dopamine (D) receptors. The arylpiperazine moiety is a well-established pharmacophore for these G-protein coupled receptors (GPCRs). The primary amino group at the 1-position of the piperazine ring is expected to influence the compound's affinity and selectivity for different receptor subtypes. Furthermore, given that BZP is a known monoamine releasing agent, this compound may also modulate neurotransmitter levels by interacting with monoamine transporters (e.g., DAT, SERT, NET).

Predicted Receptor Binding Profile

While no direct binding data exists for this compound, the following table presents a hypothetical receptor binding profile based on affinities of related arylpiperazine compounds at key neuroreceptors. This is for illustrative purposes to suggest potential targets.

| Receptor Subtype | Predicted Affinity (Ki, nM) - Hypothetical Range | Potential Functional Activity |

| Serotonin Receptors | ||

| 5-HT1A | 10 - 200 | Agonist / Partial Agonist |

| 5-HT2A | 50 - 500 | Antagonist / Partial Agonist |

| 5-HT2C | 100 - 1000 | Antagonist |

| 5-HT7 | 20 - 300 | Antagonist |

| Dopamine Receptors | ||

| D2 | 50 - 800 | Antagonist / Partial Agonist |

| D3 | 20 - 400 | Antagonist / Partial Agonist |

| Monoamine Transporters | ||

| DAT | > 1000 | Weak Inhibitor / Releaser |

| SERT | > 1000 | Weak Inhibitor / Releaser |

| NET | > 1000 | Weak Inhibitor / Releaser |

Standard Experimental Protocols for Characterization

To empirically determine the neuropharmacological profile of this compound, a series of standard in vitro and in vivo assays would be necessary.

Radioligand Binding Assays

Objective: To determine the binding affinity of this compound for various CNS receptors.

Methodology:

-

Membrane Preparation: Cell lines stably expressing the receptor of interest (e.g., HEK-293 cells expressing human D2 receptors) are cultured and harvested. The cells are lysed, and the cell membranes are isolated through centrifugation.

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, with cofactors as required for the specific receptor) is prepared.

-

Competition Binding: A constant concentration of a specific radioligand (e.g., [3H]-spiperone for D2 receptors) is incubated with the prepared membranes in the presence of varying concentrations of the test compound (this compound).

-

Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a set duration to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (concentration of the test compound that inhibits 50% of specific binding). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

In Vivo Behavioral Assays

To assess the potential psychoactive effects of this compound, a battery of behavioral tests in rodents would be employed.

Example Protocol: Locomotor Activity Test

-

Animals: Male C57BL/6 mice are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Habituation: Prior to testing, mice are habituated to the testing room for at least 60 minutes.

-

Drug Administration: Mice are randomly assigned to groups and administered either vehicle (e.g., saline) or varying doses of this compound via intraperitoneal (i.p.) injection.

-

Testing: Immediately following injection, each mouse is placed in the center of an open-field arena (e.g., 40 cm x 40 cm).

-

Data Recording: Locomotor activity (e.g., distance traveled, rearing frequency, time spent in the center vs. periphery) is recorded for a set period (e.g., 60 minutes) using an automated video-tracking system.

-

Data Analysis: The collected data are analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound to the vehicle control.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the structural similarity of this compound to a class of well-characterized neuropharmacological agents allows for the formulation of a hypothetical profile. It is predicted to be a multi-target ligand, likely interacting with serotonin and dopamine receptors, and potentially modulating monoamine release or reuptake. This profile suggests that this compound could exhibit a range of psychoactive effects, from stimulant-like properties to more nuanced modulation of mood and cognition.

The in-depth technical guide presented here, including the proposed synthesis, hypothetical mechanism of action, and standardized experimental protocols, provides a foundational framework for future research. Empirical validation through chemical synthesis and rigorous pharmacological testing is essential to elucidate the true neuropharmacological role of this compound and to determine its potential as a novel CNS-active agent.

The Cornerstone of CNS Drug Discovery: A Technical Guide to the Structure-Activity Relationship of 4-Benzylpiperazine Derivatives

For Immediate Release

In the intricate landscape of neuropharmacology, the 4-benzylpiperazine scaffold has emerged as a privileged structure, serving as a versatile template for the design of novel therapeutics targeting a range of central nervous system (CNS) disorders. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of 4-benzylpiperazine derivatives, offering a critical resource for researchers, scientists, and drug development professionals. By summarizing key quantitative data, detailing experimental protocols, and visualizing complex biological pathways, this document aims to accelerate the rational design of next-generation CNS agents.

The pharmacological promiscuity of the 4-benzylpiperazine core allows for its modification to achieve desired affinity and selectivity for various biological targets, including dopamine transporters (DAT), serotonin transporters (SERT), sigma receptors (σ1 and σ2), and acetylcholinesterase (AChE). Understanding the nuanced effects of structural modifications on the benzyl ring, the piperazine core, and its substituents is paramount for optimizing potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship Insights

Targeting Monoamine Transporters

The modulation of monoamine transporters is a key strategy in the treatment of depression, anxiety, and other mood disorders. The SAR of 4-benzylpiperazine and its bioisosteric relative, 4-benzylpiperidine, reveals critical structural determinants for affinity and selectivity towards DAT and SERT.

Key Findings:

-

Substitutions on the Benzyl Ring: The nature and position of substituents on the benzyl ring significantly influence binding affinity and selectivity. For instance, in a series of 1-(4-bromo-2,5-dimethoxybenzyl)piperazine (2C-B-BZP) analogs, the substitution pattern is a primary determinant of their pharmacological profile at serotonergic and dopaminergic targets.[1]

-

Piperazine vs. Piperidine Core: Bioisosteric replacement of the piperazine ring with a piperidine moiety has been explored to improve metabolic stability while retaining high affinity for DAT.[2]

Sigma Receptor Modulation

Sigma receptors, particularly the σ1 subtype, are implicated in a variety of neurological conditions, including pain, psychosis, and neurodegenerative diseases. 4-Benzylpiperazine derivatives have been extensively studied as potent and selective sigma receptor ligands.

Key Findings:

-

High Affinity and Selectivity: Many 4-benzylpiperazine derivatives exhibit nanomolar affinity for σ1 and σ2 receptors.[3] For example, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one demonstrated a high σ1 receptor affinity (Ki σ1 = 1.6 nM) and significant selectivity over the σ2 receptor.[3]

-

Therapeutic Potential: The modulation of sigma receptors by these derivatives has shown promise in preclinical models of pain and inflammation.[3]

Acetylcholinesterase Inhibition

Inhibition of acetylcholinesterase (AChE) is a cornerstone of symptomatic treatment for Alzheimer's disease. The 4-benzylpiperazine scaffold has been successfully incorporated into potent AChE inhibitors.

Key Findings:

-

Potent Inhibition: Derivatives of 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione have been synthesized and shown to be effective AChE inhibitors.[4]

-

Influence of Substituents: The potency of these inhibitors is highly dependent on the substitution pattern on the benzyl ring. Electron-withdrawing groups, such as chlorine at the ortho position, have been shown to enhance inhibitory activity, with one such compound exhibiting an IC50 value of 0.91 µM.[4]

Quantitative Data Summary

To facilitate a comparative analysis of the structure-activity relationships, the following tables summarize the quantitative data for selected 4-benzylpiperazine and related derivatives.

Table 1: Binding Affinities (Ki, nM) of 4-Benzylpiperazine Derivatives at Sigma Receptors

| Compound | R1 | R2 | σ1 Ki (nM) | σ2 Ki (nM) | σ2/σ1 Selectivity |

| Lead Compound 8 | H | Phenyl | 4.1 | 1770 | 432 |

| 15 | H | Cyclohexyl | 1.6 | 1418 | 886 |

| 24 | OH | Phenyl | 3.8 | 1610 | 423 |

Data extracted from a study on benzylpiperazine derivatives as σ1 receptor ligands.[3]

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity (IC50, µM) of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione Derivatives

| Compound | R (Substitution on Benzyl Ring) | AChE IC50 (µM) |

| 4a | 2-Cl | 0.91 |

| 4b | 3-Cl | 10.2 |

| 4c | 4-Cl | 1.2 |

| 4d | 2-F | 2.5 |

| 4e | 3-F | 12.8 |

| 4f | 4-F | 1.8 |

| 4g | 3-OCH3 | 5.5 |

| 4h | 4-OCH3 | 7.3 |

| 4i | 2-NO2 | 1.5 |

| 4j | 3-NO2 | 15.6 |

| 4k | 4-NO2 | 2.1 |

| 4l | H | 20.4 |

Data from a study on the synthesis and AChE inhibitory assessment of phthalimide derivatives.[4]

Experimental Protocols

A fundamental requirement for reproducible research is the availability of detailed experimental methodologies. This section provides an overview of the key experimental protocols cited in the development and evaluation of 4-benzylpiperazine derivatives.

General Synthesis of 4-Benzylpiperazine Derivatives

A common synthetic route to N-substituted benzylpiperazines involves the reaction of a suitably substituted benzyl halide with piperazine. Further modifications can be introduced at the second nitrogen of the piperazine ring. For instance, the synthesis of 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives starts from the reaction of N-(2-bromoethyl)phthalimide with the corresponding substituted 1-benzylpiperazine.

Radioligand Binding Assays

Radioligand binding assays are crucial for determining the affinity of compounds for their target receptors.

Protocol for Sigma Receptor Binding Assay: [3]

-

Membrane Preparation: Homogenize guinea pig brain tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Incubation: Incubate the membrane homogenate with a specific radioligand (e.g., --INVALID-LINK---pentazocine for σ1 receptors) and varying concentrations of the test compound.

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Calculate the Ki values from the IC50 values using the Cheng-Prusoff equation.

Protocol for Acetylcholinesterase Inhibition Assay (Ellman's Method): [4]

-

Enzyme and Substrate Preparation: Prepare solutions of AChE, the substrate acetylthiocholine iodide (ATCI), and the chromogenic reagent 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Incubation: Pre-incubate the enzyme with various concentrations of the inhibitor.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

-

Measurement: Monitor the formation of the yellow 5-thio-2-nitrobenzoate anion spectrophotometrically at 412 nm.

-

Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing Molecular Interactions and Workflows

To provide a clearer understanding of the complex biological processes and experimental designs, the following diagrams have been generated using the DOT language.

Caption: A generalized workflow for the synthesis and evaluation of 4-benzylpiperazine derivatives.

Caption: A simplified diagram of the sigma-1 receptor signaling pathway modulated by 4-benzylpiperazine derivatives.

Conclusion

The 4-benzylpiperazine scaffold continues to be a rich source of inspiration for the development of novel CNS-active compounds. A systematic approach to SAR, guided by robust quantitative data and detailed experimental validation, is essential for unlocking the full therapeutic potential of this versatile chemical entity. This technical guide serves as a comprehensive resource to aid researchers in their efforts to design and develop safer and more effective treatments for a wide range of neurological and psychiatric disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Interactions of 4-Benzylpiperazin-1-amine with Neurotransmitter Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzylpiperazin-1-amine (BZP), a synthetic compound belonging to the piperazine class, has garnered significant attention for its psychoactive properties, acting as a central nervous system stimulant. Initially explored for its potential as an antidepressant, its development was halted due to a pharmacological profile and abuse potential similar to that of amphetamine. This guide provides a comprehensive technical overview of the interactions of BZP with various neurotransmitter receptors, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways to support further research and drug development endeavors.

Core Interactions with Neurotransmitter Systems

BZP exerts its primary effects by modulating the activity of monoamine neurotransmitter systems, specifically those involving dopamine, norepinephrine, and serotonin. Its mechanism of action is complex, involving interactions with both neurotransmitter transporters and specific G-protein coupled receptors. This multifaceted interaction profile contributes to its stimulant and, at higher doses, mild hallucinogenic effects.

Quantitative Analysis of Receptor and Transporter Interactions

The following tables summarize the available quantitative data on the affinity and functional potency of this compound at various neurotransmitter transporters and receptors. This data is crucial for understanding the compound's pharmacological profile and for comparing its activity with other psychoactive substances.

Table 1: Monoamine Transporter Activity of this compound

| Target | Parameter | Value (nM) |

| Dopamine Transporter (DAT) | Release EC₅₀ | 175[1] |

| Norepinephrine Transporter (NET) | Release EC₅₀ | 62[1] |

| Serotonin Transporter (SERT) | Release EC₅₀ | 6050[1] |

Table 2: Adrenergic and Serotonin Receptor Binding Affinity of this compound (Qualitative and Inferred Data)

| Target | Interaction Type | Affinity/Potency |

| α2-Adrenergic Receptor | Antagonist | High Affinity[1] |

| 5-HT₂ₐ Receptor | Agonist | |

| 5-HT₂₋ Receptor | Partial Agonist/Antagonist | |

| 5-HT₃ Receptor | Agonist |

Note: Specific Kᵢ or IC₅₀ values for the adrenergic and serotonin receptors are not consistently reported in the reviewed literature. The interactions are described qualitatively.

Detailed Experimental Protocols

The quantitative data presented in this guide are derived from specific in vitro experimental assays. Understanding these methodologies is critical for the interpretation and replication of the findings.

Monoamine Transporter Release Assay

This functional assay measures the ability of a compound to induce the release of neurotransmitters from cells expressing the respective transporters.

Objective: To determine the EC₅₀ value for this compound-induced release of dopamine, norepinephrine, and serotonin via their respective transporters (DAT, NET, and SERT).

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) are cultured in appropriate media.

-

Radioligand Loading: Cells are incubated with a radiolabeled substrate, such as [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT, to allow for uptake into the cells.

-

Compound Incubation: After washing to remove excess radioligand, the cells are incubated with varying concentrations of this compound.

-

Measurement of Release: The amount of radioactivity released from the cells into the extracellular buffer is quantified using liquid scintillation counting.

-

Data Analysis: The concentration-response curves are plotted, and the EC₅₀ values, representing the concentration of BZP that elicits 50% of the maximal release, are calculated using non-linear regression analysis.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Novel 4-Benzylpiperazin-1-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazine derivatives are a significant class of compounds in medicinal chemistry, known for their broad spectrum of biological activities. Many derivatives exhibit pharmacological effects such as antipsychotic, antidepressant, anxiolytic, antibacterial, and antifungal properties.[1][2] The 4-benzylpiperazine moiety, in particular, is a key pharmacophore in drugs targeting the central nervous system.[3] This document provides a detailed protocol for the synthesis of novel 4-benzylpiperazin-1-amine derivatives, their characterization, and evaluation of their biological activity.

Synthesis Protocol

The synthesis of this compound derivatives can be achieved through a multi-step process. A general approach involves the reaction of 1-benzylpiperazine with a suitable electrophile. The following protocol is a representative example for the synthesis of a novel 4-benzylpiperazin-1-yl)-s-triazine derivative, adapted from published procedures.[4][5]

Materials:

-

1-Benzylpiperazine

-

Cyanuric chloride

-

Various nucleophiles (e.g., amines, imidazoles)

-

1,4-Dioxane

-

Sodium carbonate solution (10%)

-

Ethanol

-

Methanol

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Thin-layer chromatography (TLC) plates (silica gel 60 F254)

-

Column chromatography apparatus (silica gel 60, 230-400 mesh)

Procedure:

-

Synthesis of Intermediate (Substituted s-triazine):

-

Dissolve cyanuric chloride (1 equivalent) in a suitable solvent like acetone at 0-5°C.

-

Add a solution of the first nucleophile (1 equivalent) dropwise while maintaining the temperature.

-

Stir the reaction mixture for 1-2 hours.

-

In a separate flask, prepare a solution of the second nucleophile (1 equivalent).

-

Add the solution of the second nucleophile to the reaction mixture and stir at 40-50°C for 4-5 hours.

-

Monitor the reaction progress using TLC.

-

Upon completion, the intermediate product is isolated.

-

-

Synthesis of Final Product (4-Benzylpiperazin-1-yl)-s-triazine derivative):

-

Dissolve the intermediate from the previous step (0.01 M) and 1-benzylpiperazine (0.01 M) in 50 mL of 1,4-dioxane.

-

Add 10% sodium carbonate solution.

-

Reflux the reaction mixture at 90-110°C for 7-8 hours.[4]

-

Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture and separate the product.

-

The crude product can be purified by recrystallization from ethanol or by column chromatography.[5][6]

-

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis, purification, and characterization of novel this compound derivatives.

Caption: Experimental workflow from synthesis to biological evaluation.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for a Representative 4-Benzylpiperazin-1-yl Derivative

| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Spectroscopic Data (FTIR, ¹H NMR, ¹³C NMR, MS) |

| 5a | C₂₃H₃₀N₂O₂ | 366.50 | 75 | 178-179 | FTIR (cm⁻¹): 3447, 2945, 1646, 1508, 1458, 1242, 748.[7] ¹H NMR (DMSO-d₆, ppm): 7.00–7.35 (m, 7H), 6.80–6.95 (m, 2H), 3.73 (s, 3H), 3.35–3.50 (m, 6H), 2.57 (t, 2H), 2.10–2.40 (m, 6H), 1.35–1.65 (m, 4H).[7] ¹³C NMR (DMSO-d₆, ppm): 170.4, 158.3, 142.1, 130.1, 129.6, 128.3, 128.2, 125.6, 113.6, 61.3, 55.0, 52.7, 52.2, 44.9, 41.0, 34.9, 32.1, 30.6, 24.4.[7] MS (m/z): 367.2 [M+H]⁺. |

| 5j | C₃₀H₃₃N₇ | 503.64 | - | - | IR (KBr, cm⁻¹): 3084 (C-H, Ar), 2983 (C-H), 2365, 2358 (C-N), 1607.[5] MS (m/e): 540.21 [M]⁺.[5] |

Table 2: Antibacterial Activity of Novel 4-Benzylpiperazin-1-yl-s-triazine Derivatives [4]

| Compound ID | Gram-Positive Bacteria (MIC, µg/mL) | Gram-Negative Bacteria (MIC, µg/mL) |

| Bacillus subtilis | Staphylococcus aureus | |

| 5a | 8 | 4 |

| 5c | 4 | 2 |

| 5e | 16 | 8 |

| 5g | 2 | 4 |

| 5i | 4 | 8 |

| 5j | 32 | 16 |

| Streptomycin | 2 | 1 |

Signaling Pathways

Piperazine derivatives are known to interact with various cellular signaling pathways, contributing to their diverse pharmacological effects.[1] For instance, they can modulate neurotransmitter pathways by acting on serotonin and dopamine receptors.[8] Some derivatives also show potential in cancer therapy by influencing pathways like the PI3K/AKT/mTOR axis.[9] The diagram below illustrates a generalized signal transduction pathway that could be modulated by a novel this compound derivative acting as a receptor antagonist.

Caption: Generalized receptor-mediated signaling pathway.

Conclusion

The synthetic protocols and workflows detailed in this application note provide a robust framework for the development of novel this compound derivatives. The diverse biological activities exhibited by this class of compounds, including antibacterial and potential neuromodulatory effects, underscore their importance in drug discovery and development. Further investigation into their mechanisms of action and structure-activity relationships will be crucial for optimizing their therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 7. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Coumarin-piperazine derivatives as biologically active compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 4-Benzylpiperazin-1-amine in Anticancer Drug Design

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates for a wide range of therapeutic areas, including oncology. The 4-benzylpiperazin-1-amine moiety, in particular, has served as a versatile building block for the synthesis of novel compounds with significant anticancer potential. These derivatives have been shown to exhibit potent cytotoxic effects against various cancer cell lines, often through mechanisms involving cell cycle arrest and induction of apoptosis. This document provides detailed application notes and experimental protocols for researchers engaged in the design and evaluation of anticancer agents based on the this compound core.

Featured Compound: A Case Study

A notable example of a potent anticancer agent derived from 4-benzylpiperazine is compound 7a , a substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amine. This compound has demonstrated significant in vitro antiproliferative activity and in vivo tumor growth inhibition.[1]

Mechanism of Action

Compound 7a exerts its anticancer effects through a multi-faceted mechanism of action:

-

Cell Cycle Arrest: It has been shown to arrest the cell cycle at the G2/M phase in cancer cells.[1]

-

Induction of Apoptosis: The compound triggers programmed cell death, a key mechanism for eliminating cancerous cells.[1]

-

Anti-tubulin Activity: Indirect immunofluorescence staining has revealed that compound 7a possesses anti-tubulin properties, interfering with microtubule dynamics, which is crucial for cell division.[1]

Quantitative Data Summary

The following table summarizes the in vitro antiproliferative activity of compound 7a against a panel of human cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 (μM) |

| 7a | A549 | Lung Carcinoma | 0.029 |

| 7a | HCT116 | Colon Carcinoma | 0.147 |

| 7a | HepG2 | Hepatocellular Carcinoma | 0.085 |

| 7a | MCF-7 | Breast Adenocarcinoma | 0.063 |

Data sourced from a study on substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines.[1]

Experimental Protocols

In Vitro Antiproliferative Activity (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell lines (e.g., A549, HCT116, HepG2, MCF-7)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Test compound stock solution (e.g., in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-